molecular formula C22H25NO5 B12771293 (+/-)-Corycavidine CAS No. 6018-34-4

(+/-)-Corycavidine

Cat. No.: B12771293
CAS No.: 6018-34-4
M. Wt: 383.4 g/mol
InChI Key: YRAXYDGEEARNTF-UHFFFAOYSA-N
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Description

(+/-)-Corycavidine is an isoquinoline alkaloid found in various plant species, particularly those in the Corydalis genus. This compound is known for its diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Its unique structure and biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Corycavidine typically involves several steps, starting from simple aromatic precursors. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the isoquinoline core. This is followed by various functional group modifications to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnological methods, such as the use of engineered microorganisms, are being explored to produce this compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Corycavidine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can modify its functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

(+/-)-Corycavidine has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying isoquinoline alkaloid synthesis and reactivity.

    Biology: Its biological activities are studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its analgesic, anti-inflammatory, and neuroprotective properties, exploring its potential in treating conditions like pain, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (+/-)-Corycavidine involves its interaction with various molecular targets, including enzymes and receptors. It is known to modulate neurotransmitter systems, such as the dopaminergic and serotonergic systems, which contributes to its analgesic and neuroprotective effects. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Corydaline: Another isoquinoline alkaloid with similar analgesic properties.

    Tetrahydropalmatine: Known for its sedative and analgesic effects.

    Berberine: Exhibits antimicrobial and anti-inflammatory activities.

Uniqueness

(+/-)-Corycavidine is unique due to its specific combination of pharmacological activities and its distinct chemical structure. Unlike some of its analogs, it has a broader range of biological effects, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

7,8-dimethoxy-3,11-dimethyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13-15-5-6-18(25-3)22(26-4)17(15)11-23(2)8-7-14-9-19-20(28-12-27-19)10-16(14)21(13)24/h5-6,9-10,13H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAXYDGEEARNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-34-4
Record name Corycavidine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYCAVIDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8R1A8D3G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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